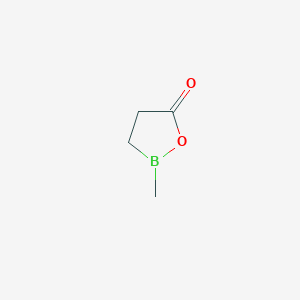
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is a chemical compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a dichlorophenyl group, making it a valuable subject of study for researchers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride typically involves the reaction of 3,4-dichlorophenylacetic acid with pyrrolidine under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide, and the product is then esterified using methanol in the presence of a strong acid like hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reactant concentrations to optimize the reaction conditions and minimize by-products.
化学反应分析
Types of Reactions
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- Methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
- 3,4-Dichlorophenylhydrazine hydrochloride
Uniqueness
Methyl (3S)-2-(3,4-dichlorophenyl)-3-pyrrolidinecarboxylate hydrochloride is unique due to its specific structural features, such as the pyrrolidine ring and the dichlorophenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C12H14Cl3NO2 |
|---|---|
分子量 |
310.6 g/mol |
IUPAC 名称 |
methyl (3S)-2-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C12H13Cl2NO2.ClH/c1-17-12(16)8-4-5-15-11(8)7-2-3-9(13)10(14)6-7;/h2-3,6,8,11,15H,4-5H2,1H3;1H/t8-,11?;/m0./s1 |
InChI 键 |
UPBVJRPBKCLHKC-DTBGRZLTSA-N |
手性 SMILES |
COC(=O)[C@H]1CCNC1C2=CC(=C(C=C2)Cl)Cl.Cl |
规范 SMILES |
COC(=O)C1CCNC1C2=CC(=C(C=C2)Cl)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzoic acid, 4-(5-bromo-3-cyano-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12633904.png)
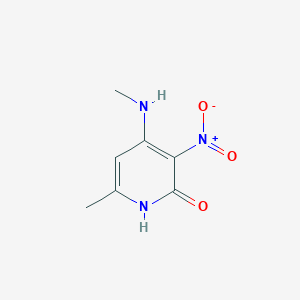
![(2R)-2-({[(4-Nitrophenyl)methoxy]carbonyl}amino)octanedioic acid](/img/structure/B12633921.png)
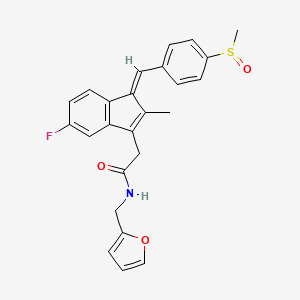
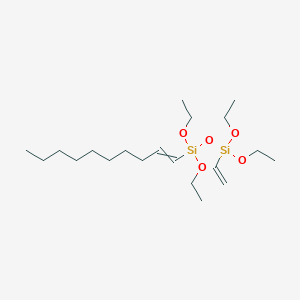
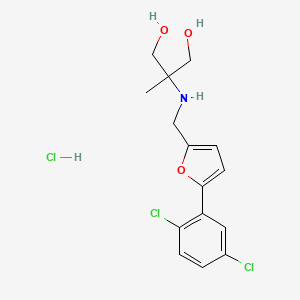
![(3aS,6aR)-5-(3-chloro-4-fluorophenyl)-3-(1,3-dimethylpyrazol-4-yl)-3a,6a-dihydropyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B12633935.png)
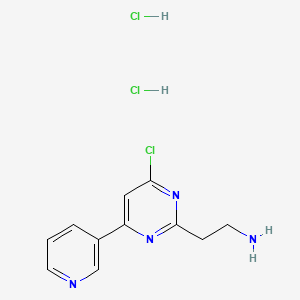
![2-(Diphenylphosphanyl)-6-[2,4,6-tri(propan-2-yl)phenyl]pyridine](/img/structure/B12633962.png)
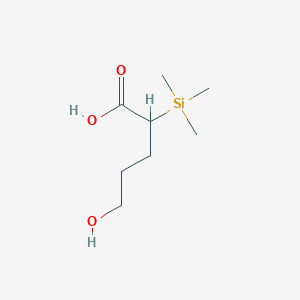


![2-[1-(2-Amino-3-chlorophenyl)-4-benzylpiperazin-2-yl]acetic acid](/img/structure/B12633986.png)
